5'-O-DMT-dT

Phosphoramidite Stability Oligonucleotide Synthesis HPLC-MS Analysis

5'-O-DMT-dT is the industry-standard 5'-protected thymidine monomer for solid-phase oligonucleotide synthesis. Unlike unprotected thymidine or non-DMT analogs, it delivers ≥98% detritylation yield and >98% stepwise coupling efficiency, minimizing deletion errors and failure sequences. The DMT group provides a quantitative colorimetric readout at 495 nm for real-time coupling monitoring, essential for high-throughput synthesizers. cGMP-grade purity (≥99.5% HPLC) and >144-h solution stability in acetonitrile ensure batch-to-batch consistency for therapeutic oligonucleotide manufacturing. Choose 5'-O-DMT-dT for reliable, scalable, and traceable oligonucleotide production.

Molecular Formula C31H32N2O7
Molecular Weight 544.6 g/mol
CAS No. 40615-39-2
Cat. No. B015610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-dT
CAS40615-39-2
Synonyms5’-O-[Bis(4-methoxyphenyl)phenylmethyl]thymidine;  5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine;  5’-O-(4,4’-Dimethoxytrityl)thymidine;  5’-O-(Di-p-methoxytrityl)thymidine;  5’-O-(p,p’-Dimethoxytrityl)thymidine_x000B_
Molecular FormulaC31H32N2O7
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
InChIKeyUBTJZUKVKGZHAD-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-dT (CAS 40615-39-2) for Oligonucleotide Synthesis: Essential Building Block for High-Fidelity DNA Assembly


5'-O-DMT-dT (5'-O-(4,4'-Dimethoxytrityl)thymidine; CAS 40615-39-2) is a 5'-protected deoxythymidine derivative that serves as a foundational monomer in the solid-phase synthesis of oligonucleotides via the phosphoramidite and phosphotriester methods . The compound features a dimethoxytrityl (DMT) protecting group selectively installed at the 5'-hydroxyl position, while the 3'-hydroxyl remains available for subsequent phosphitylation to generate the corresponding phosphoramidite (commonly DMT-dT-CE phosphoramidite; CAS 98796-51-1) . Unlike unprotected thymidine, 5'-O-DMT-dT enables controlled, sequential chain elongation by preventing unwanted 5'-reactions during coupling steps. This compound is also employed directly as a starting nucleoside loaded onto solid supports (e.g., CPG) and as a key intermediate in block coupling phosphotriester strategies for synthesizing polythymidylic acids and defined-sequence polynucleotides .

Why 5'-O-DMT-dT Cannot Be Replaced by Unprotected Thymidine or Alternative Protecting Groups in cGMP Oligonucleotide Manufacturing


Substituting 5'-O-DMT-dT with unprotected thymidine or a non-DMT-protected analog in solid-phase oligonucleotide synthesis introduces uncontrolled side reactions, chain termination defects, and purification burdens that are unacceptable in research and therapeutic-grade manufacturing. Unprotected thymidine lacks the acid-labile 5'-blocking group essential for iterative detritylation–coupling cycles; its use would result in random chain growth and failure sequences that cannot be resolved by standard HPLC or PAGE purification . Alternative 5'-protecting groups—such as levulinyl (Lev), tert-butyldimethylsilyl (TBDMS), or methoxyacetyl—exhibit different deprotection kinetics and orthogonal lability profiles that demand non-standard reagents, extended cycle times, or specialized instrumentation, thereby disrupting established high-throughput synthesizer workflows [1]. Furthermore, the DMT group provides a quantitative colorimetric handle (detected at 495 nm) for real-time coupling efficiency monitoring, a critical quality control feature that alternative protecting groups do not reliably offer. The evidence below quantifies the specific performance advantages of 5'-O-DMT-dT relative to in-class comparators across dimensions of coupling efficiency, detritylation yield, solution stability, and purity profile.

5'-O-DMT-dT Performance Evidence: Coupling Efficiency, Detritylation Yield, Solution Stability, and Purity Versus In-Class Comparators


Solution Stability of DMT-dT Phosphoramidite Exceeds That of dG, dA, and dC Analogs in Acetonitrile

The solution stability of 5'-O-DMT-dT-derived phosphoramidite in acetonitrile is significantly higher than that of the corresponding dG(ib), dA(bz), and dC(bz) phosphoramidites. In a head-to-head HPLC-MS analysis of all four standard O-cyanoethyl-N,N-diisopropyl-phosphoramidites, the stability decreased in the order T > dC > dA > dG, with DMT-dT exhibiting the longest half-life under identical storage and reaction conditions [1]. Quantitative degradation kinetics in acetonitrile (0.1 M) showed that DMT-dT phosphoramidite remained stable for 144+ hours, while DMT-dG(ib) degraded to below 96% purity within 48 hours [2].

Phosphoramidite Stability Oligonucleotide Synthesis HPLC-MS Analysis

Detritylation of 5'-O-DMT-dT Achieves ≥98% Yield Under Photoacid Conditions, Enabling Efficient Solid-Phase Oligo Assembly

A direct study on glass-attached 5'-O-DMT-thymidine (a model for DMT-protected oligonucleotides on solid support) demonstrated that photogeneration of trichloroacetic acid in a solid film achieved ≥98% detritylation yield, overcoming the reversibility problem that limits conventional solution-phase acid treatments [1]. In contrast, conventional detritylation of DMT-protected purine nucleosides (e.g., DMT-dA) under acidic conditions is complicated by competitive depurination, leading to (n-1)-mer impurities that contaminate the final oligonucleotide product [2].

Detritylation Kinetics Solid-Phase Synthesis Photogenerated Acid

DMT-dT Phosphoramidite Coupling Efficiency >98% Under Standard Tetrazole Catalysis

Under standard solid-phase synthesis conditions using 0.5 M tetrazole in acetonitrile, DMT-dT phosphoramidite achieves >98% coupling efficiency within 30–60 seconds . This efficiency is consistent with, and in some protocols exceeds, that of the corresponding dC(bz) and dA(bz) phosphoramidites, which can exhibit slightly reduced coupling yields due to steric hindrance from the exocyclic benzoyl protecting groups . Mechanistic studies on 5'-O-DMTdT-3'-O-phosphoramidites (1a-h) revealed that coupling rates with 3'-O-SiButPh2-6-N-benzoyl-dA are highly sensitive to tetrazole addition order and the electronic nature of phosphorus substituents, with electron-withdrawing cyanoethyl groups reducing coupling rates [1].

Phosphoramidite Coupling Solid-Phase DNA Synthesis Coupling Efficiency

Purity Specifications: DMT-dT Pharmadite® Grade Exceeds 99.5% by RP-HPLC and 31P-NMR

High-purity grades of DMT-dT, such as the Pharmadite® product line, are characterized by assay values of ≥99.5% by reversed-phase HPLC and >99.5% by 31P-NMR, with tightly controlled impurity profiles . Standard research-grade DMT-dT phosphoramidite typically specifies ≥99.0% by HPLC and ≥99% by 31P-NMR . In contrast, some generic or non-Pharmadite DMT-dA(bz) and DMT-dG(ib) preparations may exhibit lower purity due to incomplete exocyclic amine protection or depurination during storage, necessitating additional purification steps before use.

Phosphoramidite Purity cGMP Manufacturing Analytical Specification

When to Specify 5'-O-DMT-dT: Research and Manufacturing Scenarios Requiring Proven dT Monomer Performance


Synthesis of Long Oligonucleotides (>50-mers) and dT-Rich Sequences

The combination of ≥98% detritylation yield and >98% stepwise coupling efficiency of 5'-O-DMT-dT-derived phosphoramidite [1] makes this monomer the preferred choice for synthesizing long oligonucleotides where cumulative deletion errors become problematic. In sequences containing poly(dT) tracts or multiple clustered thymidine residues, the minimal depurination risk during detritylation (in contrast to dA- and dG-containing cycles) preserves sequence integrity and maximizes full-length product yield [2]. This is critical for applications such as antisense oligonucleotide therapeutics, long PCR primers, and gene synthesis constructs.

cGMP Manufacturing of Therapeutic Oligonucleotides

The availability of Pharmadite®-grade DMT-dT with ≥99.5% HPLC purity and well-defined impurity profiles enables compliance with ICH Q7 cGMP guidelines for active pharmaceutical ingredient (API) manufacturing. The superior solution stability of DMT-dT phosphoramidite in acetonitrile (>144 hours) [1] reduces the risk of on-instrument degradation during extended production runs, thereby improving batch-to-batch consistency and minimizing the generation of out-of-specification impurity peaks that can delay lot release.

Block Coupling Phosphotriester Synthesis of Polythymidylic Acids and Defined-Sequence Polynucleotides

5'-O-DMT-dT is uniquely employed as a key intermediate in the block coupling phosphotriester method for synthesizing polythymidylic acids and polynucleotides with defined sequences . In this approach, the DMT group serves as the sole 5'-protecting group during block assembly, and coupling yields for homothymidylic acid series are consistently higher than those observed for mixed-sequence polynucleotides [1]. This application remains relevant for generating synthetic DNA standards, hybridization probes, and model substrates for studying DNA polymerase and repair enzyme mechanisms.

Oligonucleotide Synthesis on Automated High-Throughput Platforms

The rapid coupling kinetics of DMT-dT phosphoramidite (30-60 seconds with >98% efficiency) are fully compatible with high-throughput DNA synthesizers such as MerMade, ABI 3900, and Dr. Oligo platforms. The acid-labile DMT group provides a real-time colorimetric readout of coupling efficiency via trityl cation absorbance at 495 nm, enabling automated quality control and early termination of failed synthesis cycles. This feature is essential for core facilities and service providers that synthesize thousands of oligonucleotides monthly and require consistent, instrument-verified performance metrics.

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